4-(5-Ethoxycarbonyl-2-furanyl)-1-butene
Overview
Description
“5-Ethoxycarbonyl-2-fufurylzinc chloride” is an organozinc reagent . It has a molecular weight of 254.00 and its empirical formula is C8H9ClO3Zn . The compound is available as a 0.5 M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The SMILES string for “5-Ethoxycarbonyl-2-fufurylzinc chloride” isCCOC(=O)c1ccc(C[Zn]Cl)o1
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
“5-Ethoxycarbonyl-2-fufurylzinc chloride” has a density of 0.952 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Pharmaceuticals
Research has demonstrated the versatility of ethoxycarbonyl furanyl compounds in pharmaceutical synthesis. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been identified as a trifluoromethyl-containing building block for the preparation of substituted thiophenes, furans, pyrrols, and piperazines, crucial in the synthesis of drugs like Celecoxib, a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017). Additionally, compounds with the ethoxycarbonyl group have been leveraged in the design and synthesis of novel 3-arylaminobenzofuran derivatives, showing significant in vitro and in vivo anticancer and antiangiogenic activity, targeting tubulin at the colchicine site (Romagnoli et al., 2015).
Materials Chemistry and Catalysis
In materials chemistry, these compounds have shown promise in the synthesis of energetically powerful materials. For example, the highly energetic compound 3,4-di(nitramino)furazan was synthesized, which demonstrates the potential for creating nitrogen-rich salts with promising detonation performance, highlighting the role of ethoxycarbonyl derivatives in the development of advanced materials (Tang et al., 2015).
Environmental and Green Chemistry
Research has also explored the use of ethoxycarbonyl furanyl compounds in environmental and green chemistry applications. For instance, the catalytic conversion of C4 fractions to light olefins and aromatics has been investigated, with butenes being easier to convert than butanes, demonstrating the importance of these compounds in optimizing industrial processes for the production of ethene and propene, which are essential building blocks in chemical manufacturing (Meng et al., 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-but-3-enylfuran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h3,7-8H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHNTVKMXZEVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethoxycarbonyl-2-furanyl)-1-butene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.